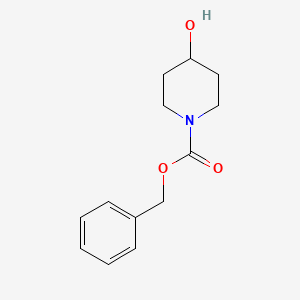

Benzyl 4-hydroxypiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIUUDJOCYHIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383265 | |

| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95798-23-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95798-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-Hydroxy-1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-hydroxypiperidine-1-carboxylate. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a key synthetic intermediate. Its physical and chemical properties are summarized below. The compound can exist as both a solid and a colorless to orange oil, which should be noted when handling and characterizing the substance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4] |

| Molecular Weight | 235.28 g/mol | [1][2][3] |

| Appearance | Solid or Oil | [4][5] |

| Boiling Point | 167 °C at 0.2 mmHg | [2][5] |

| Density | 1.554 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.543 | [5] |

| Flash Point | >230 °F (>110 °C) | [2][5] |

| pKa (Predicted) | 14.79 ± 0.20 | [5] |

| CAS Number | 95798-23-5 | [1][2][3][4] |

Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(Benzyloxycarbonyl)-4-piperidinol, N-Cbz-4-hydroxypiperidine[4][5]

-

InChI: InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2[1]

-

InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N[1]

-

SMILES: C1CN(CCC1O)C(=O)OCC2=CC=CC=C2[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed peak assignments are beyond the scope of this guide, sources for spectral data are available.

-

¹H and ¹³C NMR: Data are available from suppliers such as Sigma-Aldrich.[1]

-

Mass Spectrometry: GC-MS data is available.[1] A mass spectrum from a chemical ionization source shows a peak at m/z 236 (M+1).[5]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Synthesis of N-Benzyloxycarbonyl-4-hydroxypiperidine:

This procedure involves the reaction of 4-hydroxypiperidine with benzyl chloroformate.

-

Materials:

-

4-hydroxypiperidine

-

Benzyl chloroformate

-

1N aqueous Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

-

-

Procedure:

-

To a cooled and well-stirred mixture of 4-hydroxypiperidine (1 equivalent), 1N aqueous NaOH solution (1.2 equivalents), and dioxane, slowly add benzyl chloroformate (1.2 equivalents) dropwise over 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

-

Upon reaction completion, treat the mixture with water.

-

Concentrate the mixture and then acidify with hydrochloric acid to a pH of 2.

-

Extract the acidified aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. The eluent can be a gradient of petroleum ether with dichloromethane and acetonitrile containing a small percentage of methanol.[5]

-

-

Expected Outcome: The final product, N-Cbz-4-hydroxypiperidine, is typically obtained as an oil with a high yield (e.g., 99%).[5]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Role in Drug Discovery and Signaling Pathways

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[6][7] While the compound itself is not typically the final active pharmaceutical ingredient (API), its piperidine scaffold is a common feature in many biologically active compounds.

Derivatives of this molecule have been investigated for a variety of pharmacological activities. For instance, related structures have shown potential as:

-

Histamine H3 Receptor Antagonists: The piperidine core is a key structural motif in the development of antagonists for this receptor, which is a target for treating neurological and cognitive disorders.[8]

-

Acetylcholinesterase (AChE) Inhibitors: Modifications of the piperidine ring can lead to compounds that inhibit AChE, an enzyme implicated in Alzheimer's disease.[8]

The benzyl carbamate group serves as a common protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule. This strategic protection is fundamental in multi-step syntheses of drug candidates.

The logical relationship of its role as a building block is depicted below.

Safety Information

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is essential to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CAS 95798-23-5 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

Elucidating the Structure of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis, purification, and characterization of this molecule, presenting key data in a structured format and outlining the experimental methodologies.

Chemical Identity and Physical Properties

This compound, also known by synonyms such as 1-(Benzyloxycarbonyl)-4-hydroxypiperidine and N-Cbz-4-hydroxypiperidine, is a carbamate derivative of 4-hydroxypiperidine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95798-23-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| Appearance | Colorless to Orange Oil | [2][5] |

| Boiling Point | 167 °C at 0.2 mmHg | [2][3] |

| Density | 1.554 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.543 | [2] |

| Flash Point | >230 °F | [2][3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-hydroxypiperidine with benzyl chloroformate. Two common procedures are outlined below.

Experimental Protocol 1: Synthesis using Sodium Hydroxide

A widely used method involves the Schotten-Baumann reaction conditions.

Materials:

-

4-hydroxypiperidine

-

Benzyl chloroformate

-

1N aqueous Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

Procedure:

-

A solution of 4-hydroxypiperidine (49.44 mmol) in a mixture of 1N aqueous NaOH (60 mmol) and dioxane (60 mL) is prepared and cooled.

-

Benzyl chloroformate (60 mmol) is added dropwise to the stirred solution over 30 minutes.[6]

-

The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[6]

-

Upon reaction completion, water is added, and the mixture is concentrated.

-

The mixture is then acidified to pH 2 with hydrochloric acid.[6]

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed by flash column chromatography on silica gel.[6] The product, N-Cbz-4-hydroxypiperidine, is obtained as an oil with a reported yield of 99%.[6]

Experimental Protocol 2: Synthesis using N,N-diisopropylethylamine

An alternative method utilizes an organic base in a non-aqueous solvent.

Materials:

-

4-Hydroxypiperidine

-

N,N-diisopropylethylamine (DIPEA)

-

Methylene dichloride

-

Benzyl chloroformate

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

4-Hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) are dissolved in methylene dichloride (200 ml).[5]

-

The solution is cooled in an ice bath and protected from atmospheric moisture.

-

Benzyl chloroformate (0.099 mole) is added to the solution over 2 hours.[5]

-

Water (20 ml) is added, and the solvents are evaporated in vacuo.[5]

-

The residue is taken up in water (200 ml) and ethyl acetate (200 ml) and the layers are separated.

-

The organic phase is washed with water (4 x 50 ml) and dried over anhydrous sodium sulfate.[5]

-

Evaporation of the solvent yields 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[5]

Structure Elucidation Workflow

The process of confirming the structure of a synthesized compound like this compound follows a logical workflow from synthesis to spectroscopic confirmation.

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is commonly used.

-

Ionization: Chemical Ionization (CI) or Electron Ionization (EI) can be employed.

-

Sample Preparation: The purified oil is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC-MS system.

Data: A chemical ionization mass spectrum shows a prominent peak at m/z 236, corresponding to the protonated molecule [M+H]⁺.[6] Other observed fragments include m/z 218, 192, 174, and 91.[6] The fragment at m/z 91 is characteristic of the benzyl group (C₇H₇⁺).

| Ion | m/z | Interpretation |

| [M+H]⁺ | 236 | Protonated molecule |

| [M+H-H₂O]⁺ | 218 | Loss of water |

| - | 192 | - |

| - | 174 | - |

| [C₇H₇]⁺ | 91 | Benzyl cation |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the purified oil is placed directly on the ATR crystal.

Data: The IR spectrum of 1-benzyloxycarbonyl-4-hydroxypiperidine shows characteristic absorption bands.[5]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3800 | O-H stretch (hydroxyl group) |

| ~1685 | C=O stretch (carbamate carbonyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

Data: While specific peak-by-peak data is not available in the provided search results, a typical ¹H NMR spectrum would show signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons, the methine proton at the 4-position of the piperidine ring, and the other methylene protons of the piperidine ring. The hydroxyl proton would also be present, with its chemical shift being concentration and solvent dependent. Spectra for Benzyl 4-hydroxy-1-piperidinecarboxylate are available from sources such as Sigma-Aldrich Co. LLC.[1]

Conclusion

The structure of this compound is unequivocally confirmed through a combination of synthesis and rigorous spectroscopic analysis. The presented data from mass spectrometry, IR spectroscopy, and the expected results from NMR spectroscopy are all consistent with the assigned structure. The detailed experimental protocols provide a reliable foundation for the preparation and characterization of this important synthetic intermediate.

References

- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]

- 3. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | CAS 95798-23-5 [matrix-fine-chemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. Benzyl 4-hydroxy-1-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate (CAS: 95798-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides established experimental protocols for its synthesis, and explores its critical role as a synthetic intermediate in the development of a wide range of biologically active compounds, particularly those targeting the central nervous system.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as N-Cbz-4-hydroxypiperidine and 1-(Benzyloxycarbonyl)-4-piperidinol, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom.[1][2][3][4] This structural feature makes it an invaluable intermediate in multi-step organic syntheses, allowing for selective reactions at the hydroxyl group before deprotection and further functionalization of the piperidine nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95798-23-5 | [1][4][5][6] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][3][5][7] |

| Molecular Weight | 235.28 g/mol | [1][5][8] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |

| Boiling Point | 167 °C at 0.2 mmHg | [5][6] |

| Density | 1.554 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.543 | [5][6] |

| Flash Point | >230 °F (>110 °C) | [6] |

| SMILES | O=C(N1CCC(O)CC1)OCC2=CC=CC=C2 | [1] |

| InChI Key | JKIUUDJOCYHIGY-UHFFFAOYSA-N | [1][3][7] |

Role in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[9] this compound serves as a crucial starting material for the synthesis of a diverse array of these complex piperidine-containing molecules.

Its utility is primarily as a synthetic intermediate for compounds targeting the central nervous system.[10] For instance, it is a precursor in the synthesis of antagonists for muscarinic and dopamine receptors, which are implicated in various neurological and psychiatric conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease.[2][10] The hydroxyl group provides a reactive site for introducing further molecular diversity, while the Cbz protecting group allows for controlled reaction sequences.

Caption: Synthetic workflow from the core intermediate to final active compounds.

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base. Several variations of this procedure exist, with differences in the choice of base and solvent.

Synthesis using Sodium Hydroxide

Materials:

-

4-Hydroxypiperidine

-

Benzyl chloroformate

-

1N Aqueous Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

Procedure:

-

In a cooled mixture, slowly add benzyl chloroformate (60 mmol) dropwise over 30 minutes to a well-stirred solution of 4-hydroxypiperidine (49.44 mmol), 1N aqueous NaOH solution (60 mL), and dioxane (60 mL).

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

-

Upon completion, treat the reaction mixture with water, then concentrate it.

-

Acidify the mixture with hydrochloric acid to a pH of 2.

-

Extract the acidified aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a suitable eluent system (e.g., petroleum ether with 50% dichloromethane and 10% acetonitrile containing 2% methanol in chloroform solution) to yield N-Cbz-4-hydroxypiperidine as an oil.

Synthesis using N,N-diisopropylethylamine (DIPEA)

Materials:

-

4-Hydroxypiperidine

-

N,N-diisopropylethylamine (DIPEA)

-

Methylene dichloride (DCM)

-

Benzyl chloroformate

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) in methylene dichloride (200 mL).

-

Cool the solution in an ice bath and protect it from atmospheric moisture.

-

Add benzyl chloroformate (0.099 mole) to the solution over 2 hours.

-

Add water (20 mL) to the reaction mixture.

-

Evaporate the solvents in vacuo.

-

Shake the residue with water (200 mL) and ethyl acetate (200 mL), then separate the layers.

-

Wash the organic phase with water (4 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product as a colorless oil.

Caption: A simplified workflow of the synthesis process.

Application in the Synthesis of Dopamine Receptor Antagonists

This compound is a key intermediate in the synthesis of certain dopamine receptor antagonists. While the compound itself is not known to have direct activity at the dopamine receptor, it provides the necessary piperidine core structure. The synthesis typically involves modification at the 4-position hydroxyl group, followed by deprotection of the nitrogen and subsequent alkylation or arylation to introduce moieties that confer affinity and selectivity for dopamine receptor subtypes.

The final antagonist compounds can modulate dopaminergic signaling pathways, which are crucial for various brain functions, including motor control, motivation, and reward. Dysregulation of these pathways is associated with several neurological and psychiatric disorders.

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound (CAS: 95798-23-5) is a fundamentally important molecule in the field of drug discovery and development. Its versatile structure, with a protected nitrogen and a reactive hydroxyl group, makes it an ideal starting material for the synthesis of a wide range of complex piperidine-containing compounds. Its primary application lies in the construction of molecules with therapeutic potential, particularly those targeting the central nervous system. A thorough understanding of its properties and synthetic methodologies is crucial for researchers and scientists working to develop the next generation of pharmaceuticals.

References

- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS RN 95798-23-5 | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-羟基-1-哌啶甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

N-Cbz-4-hydroxypiperidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-4-hydroxypiperidine (Benzyl 4-hydroxy-1-piperidinecarboxylate), a key intermediate in the development of various pharmaceutical compounds. This document details a high-yield synthesis protocol, purification methods, and characterization data.

Synthesis Pathway

The synthesis of N-Cbz-4-hydroxypiperidine is achieved through the protection of the secondary amine of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl). This reaction, a type of N-acylation, converts the nucleophilic amine into a less reactive carbamate, allowing for selective reactions at the hydroxyl group in subsequent synthetic steps. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of N-Cbz-4-hydroxypiperidine from 4-hydroxypiperidine.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of N-Cbz-4-hydroxypiperidine.[1][2]

2.1 Materials and Reagents

-

4-Hydroxypiperidine (49.44 mmol)

-

Benzyl chloroformate (60 mmol)

-

1N Sodium Hydroxide (NaOH) solution (60 mL)

-

Dioxane (60 mL)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

2.2 Procedure

-

A solution of 4-hydroxypiperidine (5 g, 49.44 mmol) in dioxane (60 mL) and 1N aqueous NaOH solution (60 mL, 60 mmol) is prepared in a suitable reaction vessel.

-

The mixture is cooled in an ice bath with vigorous stirring.

-

Benzyl chloroformate (8.55 mL, 60 mmol) is added dropwise to the cooled mixture over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is treated with water, then concentrated under reduced pressure.

-

The aqueous residue is acidified to pH 2 with hydrochloric acid.

-

The acidified aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel.

A reported yield for this procedure is approximately 99%.[1][2]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized N-Cbz-4-hydroxypiperidine are confirmed through various analytical techniques.

3.1 Physicochemical Properties

The key physical and chemical properties of N-Cbz-4-hydroxypiperidine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 95798-23-5 | [2] |

| Molecular Formula | C₁₃H₁₇NO₃ | [2][3] |

| Molecular Weight | 235.28 g/mol | [2][3] |

| Appearance | Colorless to orange oil or solid | [1][2][3] |

| Purity | ≥97% | |

| Boiling Point | 167 °C @ 0.2 mmHg | [2] |

| Density | 1.554 g/mL @ 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.543 | [2] |

3.2 Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation and confirmation.

| Technique | Data | Reference(s) |

| Mass Spec. (CI) | m/z 236 [M+H]⁺, 218, 192, 174, 91 | [1][2] |

| Infrared (IR) | ~3800 cm⁻¹ (O-H stretch), ~1685 cm⁻¹ (C=O, carbamate) | [4] |

| ¹H NMR | See discussion below | |

| ¹³C NMR | See discussion below |

3.2.1 NMR Spectroscopy Discussion

While specific, fully assigned experimental spectra were not available in the cited literature, the expected chemical shifts can be predicted based on the molecular structure:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group between 7.2-7.4 ppm. A singlet corresponding to the benzylic CH₂ protons should appear around 5.1 ppm. The piperidine ring protons would be observed in the 1.4-4.0 ppm region, with the proton on the carbon bearing the hydroxyl group (CH-OH) appearing as a multiplet around 3.8 ppm. The protons adjacent to the nitrogen will be shifted downfield. A broad singlet for the hydroxyl proton (OH) is also expected.

-

¹³C NMR: The carbonyl carbon of the carbamate group is expected in the 155 ppm region.[5] The aromatic carbons of the benzyl group would produce signals between 127-137 ppm. The benzylic carbon (CH₂-O) should appear around 67 ppm. The carbons of the piperidine ring are expected in the range of 30-70 ppm, with the carbon attached to the hydroxyl group (C-OH) resonating around 65-70 ppm.[6]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure product quality and identity.

Caption: General workflow for the synthesis and characterization of N-Cbz-4-hydroxypiperidine.

References

- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]

- 3. Benzyl 4-hydroxypiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxycarbonyl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxycarbonyl)-4-piperidinol, also known as benzyl 4-hydroxy-1-piperidinecarboxylate, is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing a hydroxyl group for further chemical modification and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, makes it a versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in process development, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Benzyloxycarbonyl)-4-piperidinol, detailed experimental methodologies for their determination, and visual representations of key workflows.

Core Physicochemical Properties

The fundamental physicochemical data for 1-(Benzyloxycarbonyl)-4-piperidinol are summarized in the tables below. These values are essential for laboratory handling, safety considerations, and the design of synthetic routes.

General and Spectroscopic Properties

| Property | Value | Reference(s) |

| IUPAC Name | benzyl 4-hydroxypiperidine-1-carboxylate | [1] |

| Synonyms | 1-Cbz-4-piperidinol, N-Cbz-4-hydroxypiperidine | [1] |

| CAS Number | 95798-23-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| Appearance | Solid | [3] |

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 167 °C at 0.2 mmHg | [2] |

| Density | 1.554 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.543 | [2] |

| Flash Point | 110 °C (closed cup) | [2] |

| pKa (Predicted) | 14.79 ± 0.20 (for the hydroxyl group) | |

| logP (Computed) | 1.5 | [1] |

Synthesis and Reaction Pathways

1-(Benzyloxycarbonyl)-4-piperidinol is typically synthesized via the protection of the nitrogen atom of 4-hydroxypiperidine with a benzyloxycarbonyl group. This reaction is fundamental in multi-step syntheses where the reactivity of the piperidine nitrogen needs to be temporarily masked.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 1-(Benzyloxycarbonyl)-4-piperidinol.

Caption: A generalized workflow for the synthesis of 1-(Benzyloxycarbonyl)-4-piperidinol.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of 1-(Benzyloxycarbonyl)-4-piperidinol in research and development. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 1-(Benzyloxycarbonyl)-4-piperidinol is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, ensuring the sample is aligned with the thermometer bulb or optical sensor.

-

Heating: The apparatus is heated at a steady rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. The melting range is reported as these two temperatures.

Solubility Assessment

Understanding the solubility profile of 1-(Benzyloxycarbonyl)-4-piperidinol is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Visual Saturation Method

-

Solvent Addition: A known volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO) is added to a vial.

-

Solute Addition: A pre-weighed small amount of 1-(Benzyloxycarbonyl)-4-piperidinol is added to the solvent.

-

Equilibration: The mixture is agitated (e.g., vortexed or stirred) at a constant temperature until the solid is fully dissolved or no further dissolution is observed.

-

Incremental Addition: The solute is added in small, weighed increments, with equilibration after each addition.

-

Saturation Point: The process is continued until a slight excess of undissolved solid remains after prolonged agitation.

-

Quantification: The total mass of the dissolved solute is calculated to determine the solubility, typically expressed in mg/mL or g/100 mL.

pKa Determination

The acid dissociation constant (pKa) of the hydroxyl group can be determined experimentally, which is crucial for understanding the compound's behavior in different pH environments.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 1-(Benzyloxycarbonyl)-4-piperidinol is dissolved in a suitable solvent mixture (e.g., water-methanol) of known ionic strength.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Methodology: OECD 107

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Solution Preparation: A stock solution of 1-(Benzyloxycarbonyl)-4-piperidinol is prepared in the saturated n-octanol.

-

Partitioning: A known volume of the stock solution is added to a known volume of the saturated aqueous phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently agitated at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The two phases are separated, often aided by centrifugation to ensure a clean interface.

-

Concentration Analysis: The concentration of 1-(Benzyloxycarbonyl)-4-piperidinol in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[4]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Caption: A workflow for the experimental determination of LogP using the shake-flask method.

Conclusion

The physicochemical properties of 1-(Benzyloxycarbonyl)-4-piperidinol outlined in this guide provide a critical foundation for its application in synthetic and medicinal chemistry. The presented data and experimental protocols are intended to support researchers and developers in the efficient and safe handling of this versatile building block, ultimately facilitating the discovery and development of new therapeutic agents.

References

Benzyl 4-hydroxypiperidine-1-carboxylate molecular weight and formula

This document provides a concise technical overview of the fundamental physicochemical properties of Benzyl 4-hydroxypiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of applications, including stoichiometric calculations in synthetic chemistry and characterization in analytical procedures.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4][5] |

| Molecular Weight | 235.28 g/mol | [2][4][5] |

| Alternate Molecular Weight | 235.279 g/mol | [1] |

| Alternate Molecular Weight | 235.283 g/mol | [3] |

| CAS Number | 95798-23-5 | [1][2][3][5] |

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. Detailed experimental protocols for its synthesis or use in further applications are beyond the current scope.

Logical Relationships and Workflows

As this guide is centered on the fundamental properties of a single chemical compound, there are no signaling pathways or complex experimental workflows to be depicted.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CAS 95798-23-5 [matrix-fine-chemicals.com]

- 4. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5 [sigmaaldrich.com]

Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.29 | m | 5H | Ar-H |

| 5.13 | s | 2H | -O-CH ₂-Ph |

| 3.84 - 3.77 | m | 1H | -CH (OH)- |

| 3.71 - 3.61 | m | 2H | piperidine-H (axial, equatorial at C2/C6) |

| 3.16 - 3.05 | m | 2H | piperidine-H (axial, equatorial at C2/C6) |

| 1.88 - 1.78 | m | 2H | piperidine-H (axial, equatorial at C3/C5) |

| 1.50 - 1.39 | m | 2H | piperidine-H (axial, equatorial at C3/C5) |

| 1.65 (can be broad) | s | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C =O (carbamate) |

| 137.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.9 | Ar-C H |

| 127.8 | Ar-C H |

| 67.8 | -O-C H₂-Ph |

| 67.2 | -C H(OH)- |

| 44.0 (approx.) | piperidine-C H₂ (C2/C6) |

| 34.5 (approx.) | piperidine-C H₂ (C3/C5) |

Note: The exact chemical shifts for the piperidine carbons can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2940-2850 | Medium | C-H stretch (aliphatic) |

| 1690-1670 | Strong | C=O stretch (carbamate) |

| 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (ester/carbamate) |

| 1100 | Medium | C-O stretch (alcohol) |

| 770, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Mass Spectrometry (MS)

| m/z | Ion |

| 236 | [M+H]⁺ |

| 218 | [M-OH]⁺ |

| 192 | [M-CO₂-H]⁺ |

| 174 | [M-C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: The fragmentation pattern is based on chemical ionization (CI) mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] One drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[4][5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6] This solution may be further diluted as needed.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI) is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For CI, a reagent gas is ionized, which in turn ionizes the sample molecules. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7]

-

Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Commercial Availability and Synthetic Utility of N-Cbz-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxypiperidine (N-Cbz-4-hydroxypiperidine) is a valuable heterocyclic building block in medicinal chemistry, prized for its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.

Commercial Availability

N-Cbz-4-hydroxypiperidine is readily available from several chemical suppliers. The typical purity offered is around 98%. Pricing can vary based on the supplier and the quantity purchased. A summary of representative commercial sources and their pricing is provided in the table below.

| Supplier | Quantity (g) | Price (£) | Price (€) | Purity (%) |

| Apollo Scientific | 5 | 15.00 | - | 98 |

| 25 | 28.00 | - | 98 | |

| 100 | 70.00 | - | 98 | |

| 500 | 270.00 | - | 98 | |

| CymitQuimica | 5 | - | 32.00 | 98 |

| 25 | - | 55.00 | 98 | |

| 100 | - | 124.00 | 98 | |

| Fisher Scientific | 5 | Contact for pricing | Contact for pricing | ≥98.0 (GC) |

| 25 | Contact for pricing | Contact for pricing | ≥98.0 (GC) |

Table 1: Commercial Availability and Pricing of N-Cbz-4-hydroxypiperidine. Prices are subject to change and may not include shipping and handling fees.[1][2]

Synthesis and Characterization

For researchers who prefer to synthesize N-Cbz-4-hydroxypiperidine in-house, a reliable experimental protocol is available.

Experimental Protocol: Synthesis of N-Cbz-4-hydroxypiperidine[3]

Materials:

-

4-Hydroxypiperidine

-

N,N-diisopropylethylamine (DIPEA)

-

Benzyl chloroformate (Cbz-Cl)

-

Methylene dichloride (DCM)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 eq) and N,N-diisopropylethylamine (5.0 eq) in methylene dichloride.

-

Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.

-

Add benzyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours.

-

After the addition is complete, add water to the reaction mixture.

-

Remove the solvents under reduced pressure (in vacuo).

-

To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.

-

Separate the organic phase and wash it four times with water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.

Characterization Data

-

¹H NMR Spectroscopy: To confirm the presence of protons on the piperidine ring, the benzyl group, and the hydroxyl group.

-

¹³C NMR Spectroscopy: To identify the carbon atoms of the piperidine ring, the carbamate carbonyl, and the benzyl group.

-

Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the O-H, C=O (carbamate), and C-N bonds. The IR spectrum is expected to show peaks around 3800 cm⁻¹ (O-H) and 1685 cm⁻¹ (C=O).[3]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Application in Drug Development: Synthesis of JAK Inhibitors

The 4-hydroxypiperidine scaffold is a key structural motif in a number of targeted therapies, including Janus kinase (JAK) inhibitors.[4] While the N-Boc protected analogue is commonly cited in the synthesis of JAK inhibitors like tofacitinib, the N-Cbz group serves as an alternative protecting group that can be readily removed under different conditions, offering synthetic flexibility. The following workflow illustrates the key steps in utilizing N-Cbz-4-hydroxypiperidine for the synthesis of a generic JAK inhibitor.

This synthetic route leverages the key functionalities of the starting material. The hydroxyl group is first oxidized to a ketone, which then undergoes reductive amination to introduce the desired side chain. Subsequent removal of the Cbz protecting group allows for the coupling with the core heterocyclic structure of the JAK inhibitor.

Role in Signaling Pathways: The JAK-STAT Pathway

JAK inhibitors, synthesized using intermediates like N-Cbz-4-hydroxypiperidine, exert their therapeutic effects by modulating the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and cell growth.[8]

The mechanism of action of a JAK inhibitor like tofacitinib involves the following key steps:

-

Cytokine Binding: A cytokine binds to its receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that promote inflammation.

-

Inhibition by JAK Inhibitor: A JAK inhibitor, such as tofacitinib, binds to the ATP-binding pocket of the JAKs, preventing their phosphorylation and activation. This blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis of Tofacitinib [cjph.com.cn]

- 3. research.unl.pt [research.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tofacitinib - Wikipedia [en.wikipedia.org]

The Pivotal Role of Benzyl 4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-hydroxypiperidine-1-carboxylate stands as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its inherent structural features, including a modifiable piperidine nitrogen, a reactive hydroxyl group, and a stable benzyloxycarbonyl protecting group, provide a robust platform for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other therapeutic targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and experimental protocols associated with this crucial intermediate, with a particular focus on its application in the discovery of novel therapeutics for central nervous system (CNS) disorders.

Synthesis and Chemical Properties

This compound is typically synthesized via the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base. The benzyloxycarbonyl (Cbz or Z) group serves as an effective protecting group for the piperidine nitrogen, preventing its unwanted reactivity in subsequent synthetic steps while allowing for its facile removal under specific conditions.

Core Applications in Drug Discovery

The 4-hydroxypiperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in approved drugs. The this compound scaffold offers two primary points for diversification: the nitrogen atom of the piperidine ring and the hydroxyl group at the 4-position. These positions are readily functionalized to explore the chemical space around a target receptor and to optimize pharmacokinetic and pharmacodynamic properties. This scaffold has been instrumental in the development of antagonists for several key GPCRs implicated in neurological and psychiatric disorders.

Targeting Dopamine D4 Receptors

Dopamine D4 receptors are a key target for the development of antipsychotic medications and treatments for other CNS disorders. Derivatives of this compound have been extensively explored as potent and selective D4 receptor antagonists.

Quantitative Structure-Activity Relationship (SAR) for Dopamine D4 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-benzyloxypiperidine derivatives for the human dopamine D4 receptor.

| Compound | N-Substituent | O-Substituent | D4R Ki (nM) |

| 1 | 3-Fluoro-4-methoxybenzyl | Benzyl | 15 |

| 2 | 3-Fluoro-4-methoxybenzyl | 4-Fluorobenzyl | 28 |

| 3 | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 18 |

| 4 | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |

| 5 | 2-Imidazo[1,2-a]pyridine | 3-Trifluoromethylbenzyl | 166 |

| 6 | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 |

| 7 | 3-Methyl-1-imidazo[1,5-a]pyridine | 4-Fluorobenzyl | 96 |

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, ultimately affecting neuronal excitability.

Discovery of Novel Piperidine-Based Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-target interactions and pharmacokinetic profiles.[6] This technical guide provides an in-depth overview of the discovery of novel piperidine-based ligands, focusing on their synthesis, pharmacological evaluation, and the signaling pathways they modulate. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for comparative analysis.

Novel Piperidine-Based Ligands Targeting the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a unique and compelling drug target implicated in a range of neurological disorders and cancer.[7][8][9] The development of selective σ1 receptor ligands is an active area of research.

Quantitative Data Summary: σ1 Receptor Ligands

The following table summarizes the binding affinities of representative novel piperidine-based σ1 receptor ligands.

| Compound | R Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ1/σ2) | Reference |

| 4a | H | 165 | 730 | 4.4 | [3] |

| 20a | CH₃ | 0.44 | 26 | 59 | [3] |

| 21a | CH₃ | 0.98 | 3.9 | 4.0 | [3] |

| 22a | CH₃ | 0.35 | 21 | 60 | [3] |

| 1 | -CH₂-Ph | 3.2 | 105.6 | 33 | [10] |

| 3 | -CH₂CH₂-Ph | 8.9 | 231.4 | 26 | [10] |

Experimental Protocols

A general synthetic route for aminoethyl-substituted piperidine derivatives targeting the σ1 receptor involves a multi-step process.[3][11] The key steps include the formation of an α,β-unsaturated ketone, followed by a conjugate addition, a Wittig reaction for chain elongation, and subsequent functional group manipulations to introduce the desired amino moiety.[3]

Step 1: Synthesis of α,β-Unsaturated Ketones Protected piperidin-4-ones are oxidized using reagents like iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine-N-oxide (NMO) to yield the corresponding α,β-unsaturated ketones.[3]

Step 2: Conjugate Addition A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.[3]

Step 3: Wittig Reaction The ketone is then subjected to a Wittig reaction with an appropriate phosphorane (e.g., Ph₃P=CHCO₂Et) to introduce a two-carbon chain.[3]

Step 4: Reduction and Functionalization The resulting ester is reduced, and the desired amino group is introduced through reductive amination or other standard functional group transformations.[3]

This protocol outlines a competitive inhibition binding assay to determine the affinity of test compounds for the σ1 receptor.[12][13]

Materials:

-

Radioligand: --INVALID-LINK---pentazocine

-

Membrane Preparation: Guinea pig brain or liver homogenates (a rich source of σ1 receptors)

-

Assay Buffer: Tris-HCl buffer

-

Non-specific Binding Control: Haloperidol

-

Test Compounds: Novel piperidine-based ligands

-

Instrumentation: Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

-

For determining non-specific binding, a high concentration of haloperidol is used in place of the test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. labs.penchant.bio [labs.penchant.bio]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the N-benzyloxycarbonylation of 4-hydroxypiperidine. Two effective methods are presented, offering flexibility in the choice of base and solvent system. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers in the successful preparation of this versatile building block.

Introduction

This compound, also known as N-Cbz-4-hydroxypiperidine, is a valuable synthetic intermediate in medicinal chemistry. The presence of the Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the hydroxyl group, while the piperidine scaffold is a common feature in many biologically active molecules. This compound serves as a crucial precursor for the synthesis of various therapeutic agents, including orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation and piperidine derivatives with diverse pharmacological activities.[1] The straightforward synthesis involves the reaction of 4-hydroxypiperidine with benzyl chloroformate. This document details two reliable protocols for this transformation.

Chemical Reaction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two distinct protocols are provided for the synthesis of this compound, primarily differing in the choice of base and solvent.

Protocol 1: Using Sodium Hydroxide in Dioxane/Water

This protocol describes a high-yielding synthesis using an aqueous sodium hydroxide solution as the base and a mixture of dioxane and water as the solvent.[1]

Materials:

-

4-hydroxypiperidine

-

Benzyl chloroformate

-

1N Sodium hydroxide (NaOH) solution

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

-

Acetonitrile

-

Methanol

Procedure:

-

In a suitable reaction vessel, prepare a cooled mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL).[1]

-

While stirring vigorously, slowly add benzyl chloroformate (8.55 mL, 60 mmol) dropwise over 30 minutes, maintaining the cool temperature.[1]

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[1]

-

Upon completion of the reaction, add water to the mixture.

-

Concentrate the reaction mixture under reduced pressure and then acidify with hydrochloric acid to a pH of 2.[1]

-

Extract the acidified aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether with 50% dichloromethane and 10% acetonitrile containing 2% methanol in chloroform as eluents to yield the final product.[1]

Protocol 2: Using N,N-Diisopropylethylamine in Dichloromethane

This protocol utilizes an organic base, N,N-diisopropylethylamine (DIPEA), in an anhydrous organic solvent, dichloromethane.[2]

Materials:

-

4-hydroxypiperidine

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Benzyl chloroformate

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in dichloromethane (200 mL) in a reaction vessel equipped with a drying tube.[2]

-

Cool the solution in an ice bath.[2]

-

Slowly add benzyl chloroformate (14.1 mL, 16.9 g, 0.099 mol) over 2 hours.[2]

-

Add water (20 mL) to the reaction mixture.[2]

-

Remove the solvents in vacuo.[2]

-

To the residue, add water (200 mL) and ethyl acetate (200 mL) and separate the layers.[2]

-

Wash the organic phase with water (4 x 50 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the product as a colorless oil.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4-hydroxypiperidine (5 g) | 4-hydroxypiperidine (10 g) |

| Reagents | Benzyl chloroformate, 1N NaOH | Benzyl chloroformate, DIPEA |

| Solvent | Dioxane/Water | Dichloromethane |

| Reaction Time | 1 hour | > 2 hours |

| Yield | 99% (12.5 g)[1] | Not reported |

| Purity | >98.0% (GC)[1] | Not reported |

| Form | Oil[1] | Colorless oil[2] |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃[1] |

| Molecular Weight | 235.28 g/mol [1] |

| Boiling Point | 167 °C / 0.2 mmHg[1][3] |

| Density | 1.554 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.543[1] |

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Caption: Comparative workflow of the two synthesis protocols.

Discussion

Both presented protocols offer effective means to synthesize this compound. Protocol 1, utilizing sodium hydroxide in a biphasic system, demonstrates a very high reported yield of 99%.[1] This method is robust and employs readily available and inexpensive reagents. The workup, however, involves an acidification and extraction process.

Protocol 2 employs an organic base, DIPEA, in an anhydrous organic solvent. This approach may be preferable when working with substrates that are sensitive to aqueous basic conditions. The workup for this protocol is a straightforward extraction. While a specific yield was not reported in the cited source for this method, it is expected to be efficient.

The choice between these protocols may depend on the scale of the reaction, the availability of reagents, and the specific requirements of the subsequent synthetic steps. For large-scale synthesis, the cost-effectiveness of Protocol 1 might be advantageous. For substrates requiring strictly anhydrous conditions, Protocol 2 would be the more suitable choice.

Safety Information

-

Benzyl chloroformate is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[4]

-

4-hydroxypiperidine is a skin and eye irritant.

-

Sodium hydroxide is corrosive and can cause severe burns.

-

DIPEA is flammable and corrosive.

-

Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Benzyl 4-hydroxypiperidine-1-carboxylate as a building block in drug discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxypiperidine-1-carboxylate is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of a wide array of therapeutic agents. Its rigid piperidine scaffold, coupled with a readily modifiable hydroxyl group and a stable N-benzyloxycarbonyl (Cbz) protecting group, makes it an ideal starting material for constructing complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this building block in the development of novel drug candidates, with a focus on its application in the synthesis of antibacterial agents.

The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its favorable pharmacokinetic properties. The hydroxyl group on the 4-position offers a convenient handle for introducing various functionalities through reactions such as etherification, esterification, and the Mitsunobu reaction, allowing for extensive structure-activity relationship (SAR) studies. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under standard hydrogenolysis conditions without affecting other functional groups, enabling further derivatization at the nitrogen atom.

Application in the Synthesis of Oxazolidinone Antibacterials

Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes them valuable therapeutic options. This compound can be utilized as a key intermediate in the synthesis of novel oxazolidinone analogues to enhance their potency, solubility, and pharmacokinetic profile.

General Synthetic Strategy

A common strategy involves the coupling of the 4-hydroxypiperidine moiety to the oxazolidinone core. The hydroxyl group of this compound can be functionalized, for example, through a Mitsunobu reaction, to introduce a linker connected to the oxazolidinone pharmacophore. Subsequent deprotection of the Cbz group allows for further modification of the piperidine nitrogen, which has been shown to be crucial for antibacterial activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from 4-hydroxypiperidine.

Materials:

-

4-hydroxypiperidine

-

Benzyl chloroformate

-

1N aqueous Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a cooled (ice bath) and well-stirred mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL), slowly add benzyl chloroformate (8.55 mL, 60 mmol) dropwise over 30 minutes.[1]

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

-

Upon completion of the reaction (monitored by TLC), treat the mixture with water, then concentrate it under reduced pressure.

-

Acidify the aqueous phase with hydrochloric acid to a pH of 2.[1]

-

Extract the acidified aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with water and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-4-hydroxypiperidine as an oil (yields up to 99%).[1]

Protocol 2: Mitsunobu Reaction for O-Alkylation of this compound